molecular formula C31H32Cl2N4O4S B10854259 2-(4-(2,4-Dichlorophenethyl)-3,6-dioxo-1-(2-(thiophen-2-yl)ethyl)piperazin-2-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide CAS No. 1263477-83-3

2-(4-(2,4-Dichlorophenethyl)-3,6-dioxo-1-(2-(thiophen-2-yl)ethyl)piperazin-2-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B10854259
CAS No.: 1263477-83-3
M. Wt: 627.6 g/mol
InChI Key: XLXXBYJYWULGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LPT-99 is a small molecule drug developed by Loop Therapeutics, IncThis compound has shown potential in treating hearing loss and other nervous system diseases .

Preparation Methods

The synthesis of LPT-99 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly available. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of LPT-99 .

Chemical Reactions Analysis

LPT-99 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LPT-99 has several scientific research applications:

Mechanism of Action

LPT-99 exerts its effects by inhibiting apoptotic protease-activating factor 1. This inhibition prevents the formation of the apoptosome, a key component in the apoptosis pathway. By blocking this pathway, LPT-99 helps to prevent cell death and promote cell survival. The molecular targets and pathways involved include the inhibition of caspase activation and the prevention of mitochondrial outer membrane permeabilization .

Comparison with Similar Compounds

LPT-99 is unique in its specific inhibition of apoptotic protease-activating factor 1. Similar compounds include:

Properties

CAS No.

1263477-83-3

Molecular Formula

C31H32Cl2N4O4S

Molecular Weight

627.6 g/mol

IUPAC Name

2-[4-[2-(2,4-dichlorophenyl)ethyl]-3,6-dioxo-1-(2-thiophen-2-ylethyl)piperazin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C31H32Cl2N4O4S/c1-41-23-6-7-27-25(16-23)21(18-35-27)8-11-34-29(38)17-28-31(40)36(12-9-20-4-5-22(32)15-26(20)33)19-30(39)37(28)13-10-24-3-2-14-42-24/h2-7,14-16,18,28,35H,8-13,17,19H2,1H3,(H,34,38)

InChI Key

XLXXBYJYWULGGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3C(=O)N(CC(=O)N3CCC4=CC=CS4)CCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.